3-Chloro-6-methyl-2H-pyran-2-one
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Overview
Description
3-Chloro-6-methyl-2H-pyran-2-one is an organic compound with the molecular formula C6H5ClO2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the chlorination of 6-methyl-2H-pyran-2-one. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyranones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-Chloro-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-2H-pyran-2-one
- 6-Methyl-2H-pyran-2-one
- 3,6-Dimethyl-2H-pyran-2-one
- 4-Methoxy-6-methyl-2H-pyran-2-one
Uniqueness
3-Chloro-6-methyl-2H-pyran-2-one is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
61550-09-2 |
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Molecular Formula |
C6H5ClO2 |
Molecular Weight |
144.55 g/mol |
IUPAC Name |
3-chloro-6-methylpyran-2-one |
InChI |
InChI=1S/C6H5ClO2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |
InChI Key |
AFIFNIWVCCARJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)O1)Cl |
Origin of Product |
United States |
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